5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole
Description
Properties
Molecular Formula |
C19H18ClFN2 |
|---|---|
Molecular Weight |
328.8 g/mol |
IUPAC Name |
5-(chloromethyl)-1-(4-fluorophenyl)-2-phenyl-4-propan-2-ylimidazole |
InChI |
InChI=1S/C19H18ClFN2/c1-13(2)18-17(12-20)23(16-10-8-15(21)9-11-16)19(22-18)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3 |
InChI Key |
NJPCJSAUCHIKES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)F)CCl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 1,2-Dicarbonyl Compounds
The Debus-Radziszewski reaction, employing 1,2-dicarbonyl precursors, ammonia, and substituted amines, is a classical approach. For this compound:
-
Precursors : Glyoxal derivatives, 4-fluoroaniline (for the 1-position), and phenylacetaldehyde (for the 2-position).
-
Mechanism : Condensation forms the imidazole ring, with the isopropyl group introduced via a ketone or amine at position 4.
-
Example : Reacting 4-fluoroaniline, phenylglyoxal, and isopropylamine in ethanol under reflux yields 1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole-5-methanol (hydroxymethyl precursor).
Multi-Component Reactions (MCRs)
MCRs streamline the synthesis by combining three or more reactants in one pot:
-
Components : 4-Fluoroaniline, diketone (e.g., diacetyl for position 4), and benzaldehyde derivatives.
-
Conditions : Catalyzed by acetic acid or NH₄OAc at 80–100°C.
Introduction of the Chloromethyl Group
The hydroxymethyl (-CH₂OH) group at position 5 is chlorinated using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
Thionyl Chloride-Mediated Chlorination
Alternative Chlorination Agents
-
Phosphorus Pentachloride (PCl₅) : Effective in anhydrous dichloromethane, yielding 75–90%.
-
Hydrogen Chloride (HCl) : Gas-phase reactions at elevated temperatures, though less efficient (50–60% yield).
Advanced Synthesis and Optimization
One-Pot Cyclization-Chlorination
Combining cyclization and chlorination steps reduces purification needs:
Microwave-Assisted Synthesis
-
Conditions : Microwave irradiation (150°C, 30 min) accelerates cyclization, followed by chlorination.
Comparative Analysis of Methods
Challenges and Solutions
-
Regioselectivity : Ensuring correct substituent placement requires careful precursor selection (e.g., steric hindrance guides isopropyl positioning).
-
Chlorination Efficiency : Polar aprotic solvents (DMF) reduce yields vs. non-polar solvents (dichloroethane).
-
Purification : Silica gel chromatography or recrystallization from ethanol/water mixtures isolates the product .
Chemical Reactions Analysis
Structural Analysis and Functional Groups
The compound, with CAS number 123630-29-5 , features a complex structure containing:
-
Chloromethyl group (-CH₂Cl) at position 5
-
Fluorophenyl substituent (4-fluorophenyl) at position 1
-
Imidazole ring with isopropyl and phenyl groups at positions 4 and 2, respectively .
Its molecular formula is C₁₉H₁₉Cl₂FN₂ , with a molecular weight of 365.3 g/mol .
Nucleophilic Substitution
The chloromethyl group (-CH₂Cl) is highly reactive and can undergo nucleophilic displacement with:
-
Amines (e.g., NH₃, R-NH₂): Forms aminoalkyl derivatives.
-
Alcohols (e.g., R-OH): Generates ether or ester derivatives.
-
Thiols (e.g., R-SH): Produces thioether derivatives.
Reaction Conditions : Typically performed in polar aprotic solvents (e.g., DMF, DMSO) with catalytic bases (e.g., K₂CO₃).
Elimination Reactions
Heating the chloromethyl group with strong bases (e.g., KOtBu) can lead to elimination , forming an alkene (–CH₂– → –CH=). This reaction is facilitated by the adjacent imidazole ring’s stability.
Cross-Coupling Reactions
The imidazole ring enables metal-catalyzed couplings (e.g., Suzuki, Stille):
-
Suzuki Coupling : Reaction with aryl boronic acids in the presence of Pd(0) catalysts to form biaryl derivatives.
-
Stille Coupling : Coupling with organostannanes to introduce functional groups.
Reaction Conditions : Pd catalysts (e.g., Pd(PPh₃)₄), ligands (e.g., PPh₃), and bases (e.g., Cs₂CO₃).
Fluorophenyl Group Reactivity
The 4-fluorophenyl moiety may participate in:
-
Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effect deactivates the ring, directing electrophiles to the meta position.
-
Nucleophilic Aromatic Substitution : Less common due to ring deactivation, but possible under extreme conditions (e.g., strong nucleophiles, high temperatures).
Medicinal Chemistry
The compound’s imidazole core and reactive chloromethyl group make it a candidate for:
-
Antibacterial Agents : Similar imidazoles exhibit activity against S. aureus and E. coli .
-
Drug Discovery : Modification via cross-coupling or substitution to enhance bioactivity.
Material Science
The fluorophenyl group’s electronic effects may enable applications in:
-
Organic Electronics : Fluorinated aromatics often stabilize charge transport in semiconductors.
Data Tables
Table 1: Potential Reactions and Conditions
| Reaction Type | Reactants | Conditions | Products |
|---|---|---|---|
| Nucleophilic Substitution | Amines (e.g., NH₃) | DMF, K₂CO₃, 60–80°C | Aminoalkyl derivatives |
| Elimination | KOtBu | THF, reflux | Alkenyl derivatives |
| Suzuki Coupling | Aryl boronic acids | Pd(PPh₃)₄, Cs₂CO₃, H₂O | Biaryl derivatives |
| Electrophilic Aromatic Substitution | NO₂⁺, H₂SO₄ | –50°C to 0°C | Meta-substituted fluorophenyl derivatives |
Analytical Techniques
-
NMR Spectroscopy : Monitors substitution patterns and reaction progress.
-
HPLC : Assesses purity and isolates products.
-
Mass Spectrometry : Confirms molecular weight and structural integrity .
This compound’s reactivity profile underscores its utility in organic synthesis and drug design, with further research needed to explore its full potential.
Scientific Research Applications
Structural Characteristics
The molecular formula of 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole is , with a molecular weight of approximately 328.81 g/mol. The compound features a complex imidazole ring structure, which is pivotal for its biological activity. The presence of the chloromethyl and fluorophenyl groups enhances its interaction with biological targets, making it a subject of interest in drug design and synthesis .
Antimicrobial Activity
Imidazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that modifications to the imidazole nucleus can enhance its efficacy against various pathogens. For instance, studies have shown that similar compounds exhibit antibacterial and antifungal activities through mechanisms that disrupt microbial cell membranes or inhibit essential metabolic pathways .
Anticancer Potential
The anticancer properties of imidazole derivatives are linked to their ability to interfere with cellular signaling pathways and induce apoptosis in cancer cells. The structural similarity of imidazoles to histidine allows them to effectively bind to proteins involved in cancer progression. Preliminary studies suggest that this compound may exhibit cytotoxic effects against specific cancer cell lines, although further research is required to elucidate its mechanism of action .
Anti-inflammatory Effects
Imidazole compounds are also recognized for their anti-inflammatory properties. The incorporation of specific substituents can enhance these effects, making them candidates for developing new anti-inflammatory medications. The ability of this compound to modulate inflammatory pathways could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the biological activities of imidazole derivatives similar to this compound:
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Interaction: Binding to DNA and interfering with replication or transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Positioning and Reactivity
Compound A : 4-[4-(Chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole (CAS: Not provided)
- Key Differences :
Compound B : 4-Chloro-1-(4-chlorophenyl)-5-(2,6-difluoro-4-methylphenyl)-1H-imidazole (CAS: Not provided)
- Key Differences :
- Chlorine at position 4 (vs. isopropyl in the target) and a difluoromethylphenyl group at position 5.
- The absence of a chloromethyl group limits its utility in downstream alkylation reactions.
- NMR Data : The imidazole proton resonates at δ 7.69 ppm, compared to δ 7.45–7.76 ppm for aromatic protons in structurally related imidazoles .
Functional Group Variations and Bioactivity
Compound C : SB 202190 (CAS: 152121-30-7)
- Structure : 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole.
- Key Differences :
Compound D : 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (CAS: Not provided)
Tabulated Comparison of Key Properties
| Property | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Substituents | 5-CH₂Cl, 1-(4-FPh), 4-isoPr, 2-Ph | 4-[4-CH₂Cl-Ph], 1,2-Me, 5-NO₂ | 4-Cl, 1-(4-ClPh), 5-(2,6-F₂-4-MePh) |
| Molecular Weight | 328.81 | ~350 (estimated) | ~360 (estimated) |
| Reactivity | High (via CH₂Cl) | Moderate (NO₂ deactivates ring) | Low (Cl lacks alkylation potential) |
| Bioactivity Potential | Intermediate (untested) | Unknown | Unknown |
| Toxicity | Acute toxicity, aquatic hazard | Mutagenic (nitro group) | Likely similar to chlorinated aromatics |
Research Implications
- Drug Development : The target compound’s fluorophenyl and chloromethyl groups make it a candidate for kinase inhibitor optimization, leveraging lessons from SB 202190 .
- Material Science : Steric effects from isopropyl and phenyl groups could be exploited in crystal engineering, guided by SHELX/ORTEP-based crystallographic studies .
Biological Activity
5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole, also known as 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenylimidazole hydrochloride, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its molecular formula is with a molecular weight of approximately 365.3 g/mol .
Chemical Structure
The compound features a complex imidazole ring with various substituents that contribute to its biological activity. The presence of a chloromethyl group and a fluorophenyl moiety enhances its potential for interacting with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of imidazole derivatives, including the compound . For instance, compounds bearing imidazole structures have shown promising results against various cancer cell lines. The specific activity of this compound has not been extensively documented in isolation; however, related compounds exhibit significant cytotoxic effects.
Case Study: Cytotoxicity Evaluation
A comparative study involving imidazole derivatives indicated that modifications to the imidazole structure could lead to enhanced cytotoxicity against human cancer cell lines. For example, derivatives similar to the compound under discussion demonstrated IC50 values ranging from 2.76 µM to 9.27 µM against various tumor cell lines such as ovarian and renal cancers .
The mechanism by which imidazole derivatives exert their anticancer effects often involves the inhibition of key enzymes and pathways associated with cancer progression. For instance, some studies suggest that these compounds can inhibit histone deacetylases (HDACs) and other enzymes involved in cellular proliferation and survival .
Antimicrobial Activity
In addition to anticancer properties, imidazole derivatives have shown antimicrobial activity. The structure of this compound suggests potential interactions with bacterial membranes or metabolic pathways, although specific data on this compound's antimicrobial efficacy is limited.
Summary of Findings
| Activity | IC50 Value | Cell Lines |
|---|---|---|
| Anticancer | 2.76 - 9.27 µM | Ovarian (OVXF 899), Renal (RXF 486) |
| Antimicrobial | N/A | Various bacterial strains |
Structural Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the imidazole ring and substituents significantly affect biological activity. For example, increasing lipophilicity through alkyl substitutions has been correlated with enhanced cellular uptake and cytotoxicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(Chloromethyl)-1-(4-fluorophenyl)-4-isopropyl-2-phenyl-1H-imidazole, and how do reaction conditions influence yield?
- Methodology : Multi-component reactions (MCRs) under reflux with catalysts like ammonium acetate in acetic acid are common for imidazole derivatives. Solvent choice (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly affect cyclization efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
- Data Consideration : Monitor reaction progress via TLC and characterize intermediates using -NMR to confirm regioselectivity of chloromethyl and fluorophenyl substituents .
Q. How can spectroscopic techniques validate the structure of this compound, and what are common pitfalls in interpretation?
- Methodology :
- FTIR : Confirm C-Cl (650–750 cm) and C-F (1100–1250 cm) stretches. Differentiate aromatic C-H bending (700–900 cm) from aliphatic C-H in isopropyl groups .
- NMR : Use -NMR to resolve overlapping signals from phenyl and fluorophenyl rings. DEPT-135 helps identify CH groups in the isopropyl moiety .
Q. What stability profiles should be considered for this compound under varying storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Chloromethyl groups may hydrolyze in humid environments; use inert atmospheres (N) and desiccants for long-term storage .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?
- Methodology : Apply density functional theory (DFT) to model electrophilic substitution patterns. Focus on Fukui indices to identify reactive sites (e.g., chloromethyl vs. fluorophenyl positions). Validate with experimental kinetic studies .
- Case Study : Compare computed activation energies for halogen exchange reactions with experimental yields to refine computational models .
Q. What experimental designs resolve contradictions in catalytic efficiency for cross-coupling reactions involving this compound?
- Methodology : Use factorial design (e.g., Box-Behnken) to optimize parameters: catalyst loading (Pd/Cu systems), ligand type (phosphine vs. N-heterocyclic carbenes), and solvent polarity. Analyze interactions via ANOVA to identify dominant factors .
- Data Contradictions : If Pd catalysts underperform with fluorophenyl groups, investigate steric hindrance via X-ray crystallography or molecular docking simulations .
Q. What advanced analytical techniques address challenges in quantifying trace impurities in synthesized batches?
- Methodology :
- LC-MS/MS : Detect chlorinated byproducts (e.g., dechlorinated imidazoles) with MRM transitions. Use isotopic labeling (e.g., ) for accurate quantification .
- XRD : Resolve crystalline impurities by comparing experimental diffraction patterns with simulated data from single-crystal structures .
Q. How does the compound’s solubility in co-solvent systems impact its application in kinetic studies?
- Methodology : Use Hansen solubility parameters (HSPs) to design binary solvents (e.g., DMSO/water). Measure solubility via UV-Vis spectroscopy and correlate with Hildebrand-Scatchard models. Low solubility in polar solvents may necessitate surfactant use .
Q. What mechanistic insights explain the compound’s selectivity in forming heterocyclic adducts?
- Methodology : Perform kinetic isotope effect (KIE) studies to distinguish between radical vs. ionic pathways. For example, deuterate the chloromethyl group and compare reaction rates with protiated analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
